Cas no 1267435-45-9 (7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid)

7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid
- 1267435-45-9
- 7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- EN300-1197401
-
- インチ: 1S/C13H16N2O2/c1-8(2)6-10-12(13(16)17)15-5-4-9(3)7-11(15)14-10/h4-5,7-8H,6H2,1-3H3,(H,16,17)
- InChIKey: KEMQPANRZNDFMA-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(CC(C)C)N=C2C=C(C)C=CN12)=O
計算された属性
- せいみつぶんしりょう: 232.121177757g/mol
- どういたいしつりょう: 232.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 54.6Ų
7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197401-0.5g |
7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1267435-45-9 | 0.5g |
$1165.0 | 2023-06-08 | ||
Enamine | EN300-1197401-5.0g |
7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1267435-45-9 | 5g |
$3520.0 | 2023-06-08 | ||
Enamine | EN300-1197401-500mg |
7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1267435-45-9 | 500mg |
$1014.0 | 2023-10-03 | ||
Enamine | EN300-1197401-0.25g |
7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1267435-45-9 | 0.25g |
$1117.0 | 2023-06-08 | ||
Enamine | EN300-1197401-100mg |
7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1267435-45-9 | 100mg |
$930.0 | 2023-10-03 | ||
Enamine | EN300-1197401-1000mg |
7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1267435-45-9 | 1000mg |
$1057.0 | 2023-10-03 | ||
Enamine | EN300-1197401-0.05g |
7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1267435-45-9 | 0.05g |
$1020.0 | 2023-06-08 | ||
Enamine | EN300-1197401-1.0g |
7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1267435-45-9 | 1g |
$1214.0 | 2023-06-08 | ||
Enamine | EN300-1197401-2.5g |
7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1267435-45-9 | 2.5g |
$2379.0 | 2023-06-08 | ||
Enamine | EN300-1197401-10000mg |
7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1267435-45-9 | 10000mg |
$4545.0 | 2023-10-03 |
7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acidに関する追加情報
7-Methyl-2-(2-Methylpropyl)Imidazo[1,2-a]Pyridine-3-Carboxylic Acid: A Comprehensive Overview
7-Methyl-2-(2-Methylpropyl)Imidazo[1,2-a]Pyridine-3-Carboxylic Acid (CAS No. 1267435-45-9) is a chemically synthesized compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential applications in drug development. The molecule's structure is characterized by a fused imidazole and pyridine ring system, with substituents at specific positions that contribute to its chemical properties and biological functions.
The imidazo[1,2-a]pyridine core of this compound is a key structural feature that has been extensively studied for its role in various biochemical interactions. The presence of a methyl group at position 7 and a 2-methylpropyl group at position 2 adds complexity to the molecule, influencing its solubility, stability, and bioavailability. Additionally, the carboxylic acid group at position 3 plays a crucial role in determining the compound's acidity and reactivity, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the potential of 7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid as a lead compound in the development of novel therapeutic agents. Researchers have explored its ability to modulate key cellular pathways, particularly those involved in inflammation, oxidative stress, and neurodegenerative diseases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are central to inflammatory processes.
Another area of interest is the compound's potential as an antioxidant. The imidazopyridine framework is known to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. A research team from the University of California reported that 7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid significantly reduced ROS levels in vitro, suggesting its potential application in combating oxidative stress-related disorders such as Alzheimer's disease and cardiovascular diseases.
The synthesis of this compound involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. A common approach includes the condensation of an appropriate imidazole derivative with a substituted pyridine ring under controlled conditions. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of this process, making it more amenable to large-scale production.
In terms of applications, 7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid has shown promise in drug delivery systems due to its ability to act as a carrier for hydrophobic drugs. Its amphiphilic nature allows it to form self-assembled structures such as micelles and liposomes, which can encapsulate drugs and improve their bioavailability. This property has been exploited in targeted drug delivery systems aimed at cancer therapy.
Moreover, the compound's ability to interact with biological membranes has led to its use in studying membrane dynamics and lipid rafts formation. A study published in *Biomaterials Science* utilized this compound as a model system to investigate membrane curvature and protein-lipid interactions, providing valuable insights into cellular membrane organization.
Despite its numerous potential applications, further research is needed to fully elucidate the mechanism of action of 7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid and optimize its therapeutic efficacy. Collaborative efforts between chemists, pharmacologists, and biologists are essential to unlock its full potential in drug discovery and development.
In conclusion, 7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1267435-45-9) represents a promising compound with diverse applications in medicine and materials science. Its unique chemical structure and biological properties make it an attractive candidate for further exploration and development into innovative therapeutic agents and advanced materials.
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